2-(Thiophen-2-yl)acetaldehyde
CAS No.: 15022-15-8
Cat. No.: VC20956006
Molecular Formula: C6H6OS
Molecular Weight: 126.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15022-15-8 |
|---|---|
| Molecular Formula | C6H6OS |
| Molecular Weight | 126.18 g/mol |
| IUPAC Name | 2-thiophen-2-ylacetaldehyde |
| Standard InChI | InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 |
| Standard InChI Key | JTGKLBDOZYMAEA-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC=O |
| Canonical SMILES | C1=CSC(=C1)CC=O |
Introduction
2-(Thiophen-2-yl)acetaldehyde is a heterocyclic organic compound characterized by its molecular formula C6H6OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetaldehyde group at the second position of the thiophene ring . This unique structure combines the reactivity of aldehydes with the aromatic characteristics of thiophenes, making it an interesting subject in various fields of chemistry and biology.
Synthesis Methods
The synthesis of 2-(thiophen-2-yl)acetaldehyde can be achieved through various methods involving organic reactions that form both the thiophene ring and attach the acetaldehyde moiety. These methods often involve condensation reactions or cross-coupling processes under specific conditions.
Biological Activities
Research indicates that this compound exhibits diverse biological activities due to its unique structural properties:
Antimicrobial Activity
Studies have shown that it possesses significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
It acts as an inhibitor for several enzymes, impacting metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest potential therapeutic applications in treating inflammatory diseases by reducing inflammation markers.
Applications in Research and Industry
This compound serves as a building block in synthesizing more complex molecules valuable in materials science, organic electronics, medicinal chemistry, and industrial applications such as corrosion inhibitors.
Chemistry Applications
Used in synthesizing complex organic compounds due to its reactive aldehyde group.
Biology Applications
Studied for antimicrobial properties against bacterial strains.
Medicine Applications
Potential use in drug development due to pharmacologically active derivatives.
Industrial Applications
Involved in producing semiconductors and other chemicals.
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